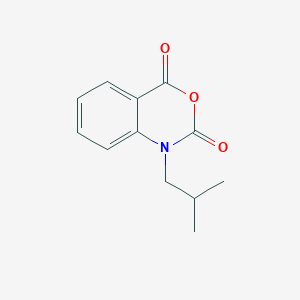

1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

Description

Properties

IUPAC Name |

1-(2-methylpropyl)-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-8(2)7-13-10-6-4-3-5-9(10)11(14)16-12(13)15/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTLLCOTAWSEHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=CC=CC=C2C(=O)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

A widely cited method involves the reaction of salicylamide with alkyl chloroformates in basic aqueous media . For the target compound, isobutyl chloroformate serves as the alkylating agent. The process begins with the dissolution of salicylamide in an alkaline solution (pH > 8), followed by the slow addition of isobutyl chloroformate under controlled temperatures (20–70°C). The intermediate o-carboisobutoxy-salicylamide undergoes spontaneous cyclization to form the benzoxazine-dione core.

Key Reaction Conditions

-

Solvent System : Water or water-miscible solvents (e.g., ethanol, acetone) .

-

Temperature : Optimal yields are achieved at 35–45°C; higher temperatures risk decomposition .

-

Workup : Acidification to pH 5–6 precipitates the product, which is filtered and recrystallized from acetone-ethanol (1:1) .

This method, adapted from the synthesis of 2H-1,3-benzoxazine-2,4(3H)-dione , yields approximately 83% purity after recrystallization .

Cyclocondensation of Anthranilic Acid Derivatives

An alternative route employs anthranilic acid derivatives coupled with α-haloacids. For N-isobutyl isatoic anhydride, anthranilic acid is first acylated with isobutylamine in the presence of a coupling agent such as ethyl chlorocarbonate . The resulting N-isobutyl anthranilamide undergoes cyclization under acidic or thermal conditions to form the benzoxazine-dione ring.

Optimization Insights

-

Coupling Agent : Ethyl chlorocarbonate in pyridine facilitates acylation at 0°C, followed by reflux .

-

Cyclization Trigger : Heating to 100°C or treatment with dilute HCl induces ring closure .

-

Yield : Reported yields range from 70–85%, depending on the purity of the anthranilic acid starting material .

This approach mirrors the synthesis of 3-alkyl-4,1-benzoxazepine-2,5-diones, where stereoselectivity is achieved via chiral pool methodologies .

Acid-Catalyzed Imidic Acid Trapping

A novel one-pot method leverages acid catalysis to generate imidic acid intermediates from isatin derivatives . While originally designed for quinazolin-diones, this strategy can be adapted for benzoxazine-diones by substituting isobutylamine for primary alcohols. The reaction proceeds via in situ formation of a carbonium ion, which traps the imidic acid to form the N-isobutyl side chain.

Critical Parameters

This method offers scalability but requires rigorous pH control to avoid side reactions.

Comparative Analysis of Methods

Industrial-Scale Considerations

For large-scale production, the alkylation method (Method 1) is preferred due to its straightforward workup and high yield. Patent US3409615A highlights the use of water as a solvent, reducing costs and environmental impact . Key industrial adjustments include:

-

Continuous Stirring : Ensures homogeneous mixing and prevents localized overheating .

-

pH Monitoring : Automated systems maintain pH > 8 during alkylation .

-

Recrystallization : Acetone-ethanol mixtures yield crystalline products suitable for pharmaceutical applications .

Challenges and Mitigation Strategies

-

Byproduct Formation :

-

Discoloration :

-

Low Cyclization Efficiency :

Chemical Reactions Analysis

Types of Reactions

1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The benzoxazine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of polymers and resins due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogs

(a) Isatoic Anhydride (2,4-Dihydro-1H-3,1-benzoxazine-2,4-dione)

- Structure : Parent compound without substituents.

- Molecular Weight : 163.13 g/mol.

- Key Features : Serves as a precursor for synthesizing substituted derivatives. Its reactivity at the N1 and C7 positions allows functionalization with alkyl, aryl, or halogen groups .

(b) 1-Ethyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

- Structure : Ethyl group at N1.

- Synthesis : Prepared via cyclization of ethyl-substituted precursors.

- Applications: Intermediate in the synthesis of quinoline-based pharmaceuticals .

(c) 5-Chloroisatoic Anhydride (6-Chloro-1H-3,1-benzoxazine-2,4-dione)

- Structure : Chlorine substituent at C3.

- Molecular Weight : 197.57 g/mol.

- Physical Properties : Melting point 272°C; crystalline powder .

- Applications : Used in organic synthesis; halogenation enhances electrophilic reactivity.

(d) 7-Fluoro-1-methyl-1H-3,1-benzoxazine-2,4-dione

Functionalized Benzoxazine-diones with Bioactive Substituents

(a) 1-((4-Methyloxyphenyl)carbamoylmethyl)-2-(4-nitrophenyl)-2,4-dihydro-1H-3,1-benzoxazine (5i)

- Structure : Complex substituents including 4-nitrophenyl and carbamoylmethyl groups.

- Physical Properties : Melting point 156.6–158.5°C.

- Bioactivity : Exhibits fungicidal activity, highlighting the role of aryl groups in biological efficacy .

(b) 2,5-Piperazinedione, 3,6-bis(2-methylpropyl)-

Pyrrolo[1,2-a]pyrazine-1,4-dione Derivatives

While structurally distinct from benzoxazines, these compounds share functional similarities:

Comparative Analysis Table

*Calculated based on isatoic anhydride core + 2-methylpropyl substituent.

Biological Activity

1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a heterocyclic organic compound belonging to the benzoxazine class. It is characterized by a fused benzene and oxazine ring structure, with a 2-methylpropyl substituent. This compound has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| CAS Number | 292139-34-5 |

| Molecular Formula | C12H13NO3 |

| Molecular Weight | 219.24 g/mol |

| IUPAC Name | 1-(2-methylpropyl)-3,1-benzoxazine-2,4-dione |

| InChI Key | ZQTLLCOTAWSEHN-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to modulate enzyme activity and receptor interactions, which can lead to various therapeutic effects. For instance, it may inhibit enzymes involved in cell proliferation, suggesting potential anticancer properties.

Antimicrobial Properties

Research indicates that benzoxazines exhibit significant antimicrobial activity. Studies have shown that derivatives of benzoxazines can effectively combat various bacterial strains and fungi. The specific compound has been evaluated for its antimicrobial efficacy against pathogens, demonstrating promising results that warrant further investigation .

Anticancer Potential

The anticancer properties of this compound have been explored in vitro. The compound's ability to inhibit cell proliferation was assessed using various cancer cell lines. Preliminary findings suggest that it may act as an allosteric inhibitor of key signaling pathways involved in cancer progression .

Study on Antiviral Activity

In a related study focusing on benzoxazine derivatives, compounds similar to this compound were evaluated for their antiviral properties against Enterovirus 71 (EV71), a virus responsible for hand, foot and mouth disease (HFMD). The study found that certain derivatives exhibited submicromolar inhibitory activity against EV71 by targeting the MEK/ERK signaling pathway .

Comparative Analysis with Other Compounds

A comparative analysis was conducted between this compound and other benzoxazine derivatives. This analysis highlighted the unique substitution pattern of the compound as a contributing factor to its distinct biological properties compared to structurally similar compounds .

Research Applications

The versatility of this compound extends beyond its biological activities. It serves as an important building block in organic synthesis and materials science. Its stability and reactivity make it suitable for developing polymers and resins.

Q & A

Q. What are the optimized synthetic routes for 1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione, and what critical parameters influence yield?

A one-pot synthesis method starting from salicylic acid derivatives and amines is widely used. Salicylic acid reacts with ethyl chloroformate to form a mixed anhydride intermediate, followed by condensation with 2-methylpropylamine in the presence of triethylamine. Key parameters include maintaining a pH of 8–9 and temperatures between 0–5°C during amine addition to minimize side reactions. Yields typically range from 65–80% under optimized conditions .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

1H-NMR is critical for structural confirmation. Key signals include:

- A singlet for the two equivalent carbonyl groups (δ 168–170 ppm in -NMR).

- A multiplet for the 2-methylpropyl substituent (δ 1.0–1.2 ppm for the methyl groups).

- Aromatic protons appear as doublets or triplets (δ 6.8–7.5 ppm). IR spectroscopy confirms carbonyl stretches (1750–1780 cm) and NH stretches (3300–3400 cm) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Begin with in vitro antioxidant assays (e.g., FRAP or DPPH) to assess radical scavenging activity. For anti-inflammatory screening, use lipopolysaccharide (LPS)-induced cytokine release models (e.g., TNF-α inhibition in macrophages). Dose-response curves (1–100 µM) help establish potency (EC) .

Advanced Research Questions

Q. How can conflicting data on regioselectivity in benzoxazine-dione synthesis be resolved?

Regioselectivity is influenced by electronic and steric effects. For example, electron-withdrawing substituents (e.g., fluorine) favor carbonyl activation at specific positions, while bulky groups (e.g., 2-methylpropyl) direct ring closure via steric hindrance. Use DFT calculations to map transition-state energies and validate with -NMR isomer ratios (e.g., 7-isomer dominance at 47% with methyl groups) .

Q. What strategies mitigate instability of the compound under physiological conditions?

Stability studies using HPLC-MS under simulated physiological pH (7.4) and temperature (37°C) reveal degradation pathways. Encapsulation in cyclodextrins or PEGylation improves half-life. Adjusting substituents (e.g., replacing labile esters with amides) also enhances stability .

Q. How do structural modifications impact its bioactivity in structure-activity relationship (SAR) studies?

- Electron-donating groups (e.g., -OCH) on the aromatic ring enhance antioxidant activity (e.g., 3.8-fold increase in FRAP activity for compound 4c vs. 4f).

- Bulky alkyl chains (e.g., 2-methylpropyl) improve membrane permeability but may reduce solubility. Use molecular docking to correlate substituent effects with target binding (e.g., COX-2 for anti-inflammatory activity) .

Q. What advanced analytical techniques address challenges in characterizing isomeric impurities?

Q. Why do conflicting reports exist on its electrophilic reactivity, and how can this be standardized?

Reactivity varies with solvent polarity and catalyst choice. For example, bromination in acetic acid favors para-substitution, while DMF promotes ortho-products. Standardize conditions using Hammett substituent constants (σ) to predict and control regiochemistry .

Methodological Tables

Q. Table 1: Optimized Reaction Conditions for Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents decomposition |

| pH | 8–9 | Maximizes amine reactivity |

| Solvent | THF/DCM (1:1) | Balances solubility |

| Reaction Time | 12–16 hours | Ensures complete cyclization |

Q. Table 2: Key Biological Activity Data

| Assay | Result (EC) | Reference Compound |

|---|---|---|

| FRAP (antioxidant) | 12.5 µM | Ascorbic acid (8.2 µM) |

| TNF-α Inhibition | 18.7 µM | Dexamethasone (9.4 µM) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.